2-[8-(benzylsulfanyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide
CAS No.: 303969-51-9
Cat. No.: VC5335088
Molecular Formula: C15H15N5O3S
Molecular Weight: 345.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303969-51-9 |
|---|---|
| Molecular Formula | C15H15N5O3S |
| Molecular Weight | 345.38 |
| IUPAC Name | 2-(8-benzylsulfanyl-3-methyl-2,6-dioxopurin-7-yl)acetamide |
| Standard InChI | InChI=1S/C15H15N5O3S/c1-19-12-11(13(22)18-14(19)23)20(7-10(16)21)15(17-12)24-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,16,21)(H,18,22,23) |
| Standard InChI Key | XXDOQBBTUFMROD-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CC(=O)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s purine backbone is substituted at three key positions:
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Position 3: Methyl group ()
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Position 8: Benzylsulfanyl group ()
The presence of two ketone groups at positions 2 and 6 confers rigidity to the purine ring, while the benzylsulfanyl group introduces hydrophobicity, influencing its pharmacokinetic properties.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 345.38 g/mol | |
| XLogP3 | 0.8 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step reactions under controlled conditions (anhydrous solvents, inert atmosphere). Key steps include:
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Purine Core Functionalization: Introduction of the methyl group at position 3 via alkylation.
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Sulfanyl Group Incorporation: Thiolation at position 8 using benzyl mercaptan.
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Acetamide Addition: Coupling of the acetamide group at position 7 via nucleophilic substitution .
Analytical Characterization
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NMR Spectroscopy: and NMR confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, methyl group at δ 2.5 ppm) .
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Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 345.09 .
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Chromatography: HPLC and TLC ensure purity (>95%).
Biological Activities and Mechanisms
Mechanistic Insights
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Enzyme Binding: The acetamide side chain may hydrogen-bond with catalytic residues of target enzymes .
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Sulfanyl Group Role: Enhances membrane permeability and modulates electron distribution for redox interactions .
Applications in Drug Development
Lead Optimization
This compound serves as a scaffold for:
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Anticancer Agents: Modifications at position 8 (e.g., halogen substitution) improve selectivity .
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Antiviral Drugs: Acyclic nucleoside analogs derived from purines show activity against DNA viruses .
Preclinical Challenges
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Metabolic Stability: The benzylsulfanyl group may undergo oxidative metabolism, necessitating prodrug strategies.
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Solubility: Low aqueous solubility () limits bioavailability .
Comparative Analysis with Analogues
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